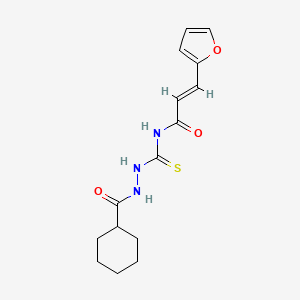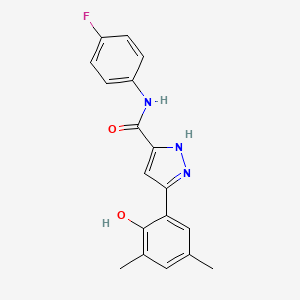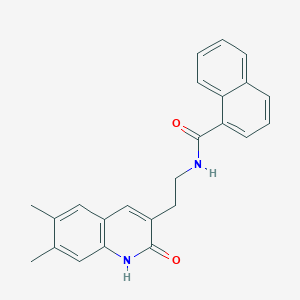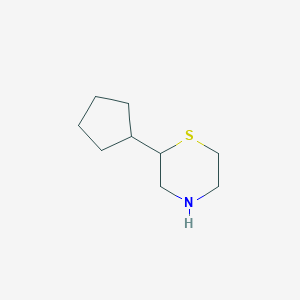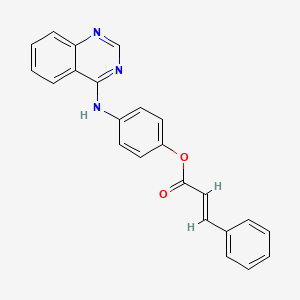
4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Amination: The quinazoline core is then aminated to introduce the amino group at the 4-position.
Esterification: The final step involves the esterification of the aminated quinazoline with (2E)-3-phenylprop-2-enoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-(6,7-Disubstituted quinazolin-4-ylamino)phenyl carbamic acid esters: These compounds are also tyrosine kinase inhibitors but have different substituents on the quinazoline core.
2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound exhibits α-glucosidase inhibitory activity and has a different substitution pattern on the quinazoline core.
Uniqueness
4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate is unique due to its specific ester linkage and the presence of both quinazoline and phenylprop-2-enoate moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H17N3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H17N3O2/c27-22(15-10-17-6-2-1-3-7-17)28-19-13-11-18(12-14-19)26-23-20-8-4-5-9-21(20)24-16-25-23/h1-16H,(H,24,25,26)/b15-10+ |
InChI Key |
MNLNPCLJGBMABC-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14876579.png)
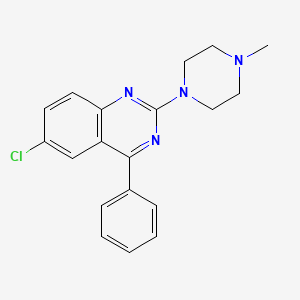
![6-methyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14876585.png)
![4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid](/img/structure/B14876598.png)
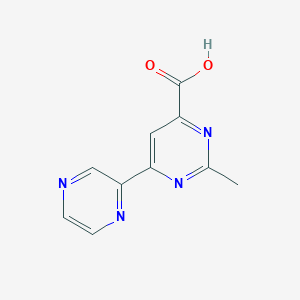
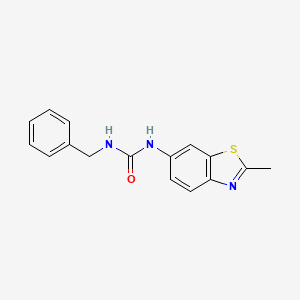
![3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876606.png)

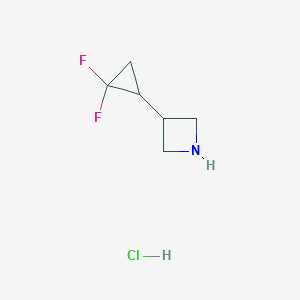
![[1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14876621.png)
